(2-Ethylfuran-3-yl)methanol
Overview
Description
(2-Ethylfuran-3-yl)methanol is an organic compound belonging to the furan family It is characterized by a furan ring substituted with an ethyl group at the second position and a hydroxymethyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylfuran-3-yl)methanol can be achieved through several methods. One common approach involves the alkylation of furan derivatives. For instance, starting with 2-ethylfuran, the compound can be synthesized by introducing a hydroxymethyl group at the third position through a series of reactions involving intermediates such as aldehydes or alcohols .
Industrial Production Methods
Industrial production of this compound typically involves catalytic processes that ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Ethylfuran-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific conditions to proceed efficiently .
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, and various substituted furan derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2-Ethylfuran-3-yl)methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of (2-Ethylfuran-3-yl)methanol involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes or interfere with essential enzymatic processes . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to (2-Ethylfuran-3-yl)methanol include:
- 2-Methylfuran
- 2-Acetylfuran
- 2-Furylmethanol
Uniqueness
What sets this compound apart from these similar compounds is its unique substitution pattern, which imparts distinct chemical properties and reactivity. For example, the presence of both an ethyl group and a hydroxymethyl group on the furan ring allows for a wider range of chemical transformations and applications .
Properties
IUPAC Name |
(2-ethylfuran-3-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-2-7-6(5-8)3-4-9-7/h3-4,8H,2,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKZCCAYRYLODN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CO1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90513836 | |
Record name | (2-Ethylfuran-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90513836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83004-05-1 | |
Record name | (2-Ethylfuran-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90513836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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